

Application Note: Synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid

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Compound of Interest

Compound Name: (4-Tetrazol-1-yl-phenyl)-acetic acid

Cat. No.: B1269748

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Introduction

(4-Tetrazol-1-yl-phenyl)-acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The tetrazole ring is a well-known bioisostere for the carboxylic acid functional group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. This application note provides a detailed protocol for the synthesis of **(4-Tetrazol-1-yl-phenyl)-acetic acid**, starting from commercially available 4-aminophenylacetic acid. The described method is a one-pot reaction involving the cyclization of the primary amine with triethyl orthoformate and sodium azide.

Reaction Scheme

The synthesis proceeds via the formation of an intermediate from the reaction of 4-aminophenylacetic acid with triethyl orthoformate, followed by a [3+2] cycloaddition with sodium azide to form the tetrazole ring.

Data Presentation

Reactant/Product	Molecular Formula	Molecular Weight (g/mol)	Molar Ratio	Amount
4-Aminophenylacetic acid	C ₈ H ₉ NO ₂	151.16	1.0	1.51 g (10 mmol)
Triethyl orthoformate	C ₇ H ₁₆ O ₃	148.20	1.2	1.78 g (12 mmol)
Sodium azide	NaN ₃	65.01	1.2	0.78 g (12 mmol)
Acetic acid	CH ₃ COOH	60.05	-	20 mL
(4-Tetrazol-1-yl-phenyl)-acetic acid	C ₉ H ₈ N ₄ O ₂	204.19	-	Theoretical Yield: 2.04 g

Experimental Protocol

Materials:

- 4-Aminophenylacetic acid
- Triethyl orthoformate
- Sodium azide (Caution: Highly toxic and explosive)
- Glacial acetic acid
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Deionized water

Equipment:

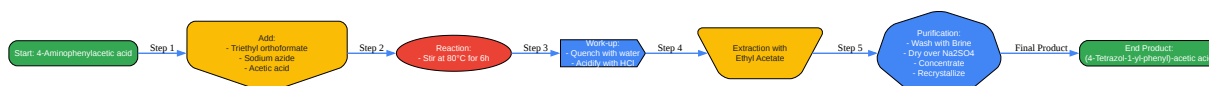
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylacetic acid (1.51 g, 10 mmol).
- **Addition of Reagents:** Add glacial acetic acid (20 mL) to the flask and stir until the 4-aminophenylacetic acid is fully dissolved. To this solution, add triethyl orthoformate (1.78 g, 12 mmol) followed by the cautious addition of sodium azide (0.78 g, 12 mmol) in small portions.
- **Reaction:** Attach a reflux condenser to the flask and heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
- **Acidification:** Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A precipitate should form.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

- **Washing:** Combine the organic layers and wash with brine (2 x 30 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude **(4-Tetrazol-1-yl-phenyl)-acetic acid** can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the final product as a solid.

Mandatory Visualization



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Caption: Synthesis workflow for **(4-Tetrazol-1-yl-phenyl)-acetic acid**.

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